molecular formula C20H22O6 B14739968 3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol CAS No. 5485-14-3

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol

Cat. No.: B14739968
CAS No.: 5485-14-3
M. Wt: 358.4 g/mol
InChI Key: ISFFQADYAJCULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol is a complex organic compound known for its unique chemical structure and properties It belongs to the class of indeno[2,1-c]chromenes, which are characterized by a fused ring system incorporating both indene and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate methoxy-substituted benzaldehydes with indanone derivatives under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Its methoxy groups and fused ring system contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Methylnissolin: A compound with a similar fused ring system but different substituents.

    N,N’-Dimethyl-3,4,9,10-perylenetetracarboxylic Diimide:

Uniqueness

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol is unique due to its specific arrangement of methoxy groups and the indeno[2,1-c]chromene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-14-6-5-12-17-13-8-16(24-3)15(23-2)7-11(13)9-20(17,21)10-26-18(12)19(14)25-4/h5-8,17,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFFQADYAJCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278423
Record name MLS002637999
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-14-3
Record name MLS002637999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637999
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.